molecular formula C16H13ClN4O2S B2597543 N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-59-1

N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2597543
CAS No.: 688793-59-1
M. Wt: 360.82
InChI Key: IFSDOBCRJGGVKI-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide: is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple steps:

    Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the pyridopyrimidine intermediate with 3-chlorobenzyl chloride under basic conditions.

    Acetamide Formation:

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its combination of a chlorophenyl group, a pyridopyrimidine core, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-11-4-1-3-10(7-11)8-19-13(22)9-21-15(23)12-5-2-6-18-14(12)20-16(21)24/h1-7H,8-9H2,(H,19,22)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDOBCRJGGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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